molecular formula C18H14Cl3N3O3 B057603 N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide CAS No. 49691-65-8

N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide

Cat. No.: B057603
CAS No.: 49691-65-8
M. Wt: 426.7 g/mol
InChI Key: STLKPHPAWBZAEH-JJFYIABZSA-N
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Description

N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide, also known as this compound, is a useful research compound. Its molecular formula is C18H14Cl3N3O3 and its molecular weight is 426.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Potential Applications in Cancer Research

Research has shown that the process of N-hydroxylation of certain aromatic amides can convert noncarcinogenic compounds into highly carcinogenic arylhydroxamic acids. This transformation highlights the significance of metabolic pathways in carcinogenesis and suggests a potential area of investigation for compounds like N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide in understanding cancer mechanisms and developing therapeutic strategies (Gutmann, Galitski, & Foley, 1967).

Neuroprotective and Anticonvulsant Effects

Compounds with similar structures have been evaluated for their anti-acetylcholinesterase activity, which is a key target in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function and memory (Sugimoto et al., 1990). Additionally, derivatives of benzofuran-acetamide have shown anticonvulsant activity, suggesting potential applications in the treatment of epilepsy and related seizure disorders (Shakya et al., 2016).

Investigating Metabolic Pathways

The metabolic fate and transformation of similar compounds have been extensively studied, providing valuable insights into how such chemicals are processed in biological systems. These studies can inform the development of new drugs by highlighting potential pathways for metabolic activation or detoxification (Scarfe et al., 1999).

Antidepressant and Anxiolytic Properties

Research into structurally related compounds has revealed significant antidepressant effects in animal models, indicating potential applications in the treatment of depression and anxiety disorders. These findings suggest that compounds like this compound could be explored for their psychopharmacological properties (Karama et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide involves a series of chemical reactions that result in the formation of the final compound. The pathway involves the use of starting materials that are readily available and can be easily synthesized. The reactions involved in the pathway are carefully selected to ensure high yields and purity of the final product.", "Starting Materials": [ "4-chloro-2-nitroaniline", "benzoyl chloride", "2-chloroacetyl chloride", "sodium hydroxide", "acetic acid", "thionyl chloride", "dimethylformamide", "triethylamine", "N,N-dimethylformamide", "2-chloroacetamide" ], "Reaction": [ "Step 1: Reduction of 4-chloro-2-nitroaniline using sodium hydroxide and acetic acid to form 4-chloro-2-aminophenol.", "Step 2: Acylation of 4-chloro-2-aminophenol with benzoyl chloride in the presence of triethylamine to form 2-benzoyl-4-chloroanilino.", "Step 3: Chlorination of 2-benzoyl-4-chloroanilino with thionyl chloride to form 2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino.", "Step 4: Condensation of 2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino with N,N-dimethylformamide and dimethylformamide to form N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino].", "Step 5: Reaction of N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino] with 2-chloroacetamide in the presence of triethylamine to form N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide." ] }

CAS No.

49691-65-8

Molecular Formula

C18H14Cl3N3O3

Molecular Weight

426.7 g/mol

IUPAC Name

N-[(Z)-(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide

InChI

InChI=1S/C18H14Cl3N3O3/c19-9-16(25)23-22-11-24(17(26)10-20)15-7-6-13(21)8-14(15)18(27)12-4-2-1-3-5-12/h1-8,11H,9-10H2,(H,23,25)/b22-11-

InChI Key

STLKPHPAWBZAEH-JJFYIABZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N(/C=N\NC(=O)CCl)C(=O)CCl

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N(C=NNC(=O)CCl)C(=O)CCl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N(C=NNC(=O)CCl)C(=O)CCl

49691-65-8

Synonyms

2-Chloroacetic Acid 2-[[(2-Benzoyl-4-chlorophenyl)(2-chloroacetyl)amino]methylene]hydrazide;  Chloroacetic Acid [[(2-Benzoyl-4-chlorophenyl)(chloroacetyl)amino]methylene]hydrazide;  (E)-N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-((2-(2-chloroacetyl)hydraz

Origin of Product

United States

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